molecular formula C13H17NO3 B8330659 Ethyl 2-(6-aminochroman-3-yl)acetate

Ethyl 2-(6-aminochroman-3-yl)acetate

Cat. No.: B8330659
M. Wt: 235.28 g/mol
InChI Key: MHFFWCUFQLUBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-aminochroman-3-yl)acetate is a chroman-derived compound featuring an ethyl acetate ester group at the 3-position and an amino substituent at the 6-position of the chroman ring (a benzopyran scaffold). Chroman derivatives are structurally related to flavonoids and tocopherols, often exhibiting biological activities such as antioxidant, anti-inflammatory, or neuroprotective effects .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(6-amino-3,4-dihydro-2H-chromen-3-yl)acetate

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)6-9-5-10-7-11(14)3-4-12(10)17-8-9/h3-4,7,9H,2,5-6,8,14H2,1H3

InChI Key

MHFFWCUFQLUBNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2=C(C=CC(=C2)N)OC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallinity and Stability

Ethyl acetate derivatives with aromatic or heterocyclic cores often exhibit stable crystal structures mediated by intermolecular interactions. For example:

  • Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): Stabilized by π-π interactions (center-to-center distance: 3.814 Å) and weak C-H⋯O hydrogen bonds. The sulfinyl group introduces polarity, affecting packing efficiency .
  • Ethyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazol-4-yl)acetate (): Crystallizes in a monoclinic system (space group P21/c) with extensive hydrogen bonding involving the thiazole and amide groups.

Comparison: The 6-aminochroman core in Ethyl 2-(6-aminochroman-3-yl)acetate likely forms similar π-π interactions and hydrogen bonds (N-H⋯O) due to the amino and ester groups.

Data Tables: Key Properties of Analogous Compounds

Compound Name Core Structure Substituents Crystal System (Space Group) Notable Interactions Biological Relevance
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran Br, ethylsulfinyl Not specified π-π, C-H⋯O Potential anti-inflammatory
Ethyl 2-(4-aminophenyl)acetate Phenyl NH2 Not reported Enzymatic synthesis Anti-arthritis intermediate
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate Imidazole Phenyl, acetyl Not reported N/A Kinase inhibition
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Indole NH2, phenyl Not reported Hydrogen bonding CNS drug candidate

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